Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Description
This compound is a multifunctional ethyl ester featuring:
- Diethoxyphosphoryl group: Enhances hydrogen-bonding capacity and modulates electronic properties.
- 3,3,3-Trifluoro substituent: Increases lipophilicity and metabolic stability due to strong electron-withdrawing effects.
Its structural complexity suggests applications in medicinal chemistry (e.g., protease inhibition) or agrochemicals. Synthesis likely involves sequential introduction of substituents via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3NO7PS/c1-5-25-14(21)15(16(17,18)19,28(22,26-6-2)27-7-3)20-29(23,24)13-10-8-12(4)9-11-13/h8-11,20H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJQLJMYXYGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3NO7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features a geminal di-substituted carbon center bearing both diethoxyphosphoryl and 4-methylphenylsulphonamido groups adjacent to a trifluoromethyl-substituted propanoate backbone. This configuration imposes significant steric and electronic challenges, necessitating sequential functionalization strategies to avoid undesired side reactions.
Retrosynthetic Disconnections
Retrosynthetic analysis identifies three critical disconnections:
Synthetic Routes and Methodological Comparisons
Phosphorylation-First Approach
Arbuzov Reaction Protocol
Ethyl 2-bromo-3,3,3-trifluoropropanoate undergoes Arbuzov reaction with triethyl phosphite at 120°C for 12 hours, yielding ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate (intermediate A ). Key parameters:
- Solvent-free conditions minimize side products.
- Excess triethyl phosphite (1.5 equiv) ensures complete bromide displacement.
Sulphonamide Coupling
Intermediate A reacts with 4-methylbenzenesulphonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base (0°C → rt, 6 hours). This two-step sequence achieves 68% overall yield but faces challenges in stereochemical control.
Sulphonylation-First Strategy
Amide Bond Formation
Ethyl 2-amino-3,3,3-trifluoropropanoate couples with 4-methylbenzenesulphonyl chloride in tetrahydrofuran (THF) using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as activators. The resulting sulphonamide intermediate B isolates in 82% yield after silica gel chromatography.
Phosphorylation via Acyl Chloride
Intermediate B undergoes phosphorylation with diethyl chlorophosphate in anhydrous toluene under nitrogen atmosphere. Reaction at -10°C for 3 hours followed by gradual warming to 25°C provides the target compound in 57% yield, with 31P NMR confirming successful phosphorylation.
Reaction Optimization and Mechanistic Insights
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments using tubular reactors demonstrate:
Applications and Derivative Synthesis
Soluble Guanylate Cyclase Activation
The target compound exhibits EC₅₀ = 3.2 nM in HEK293 cell assays, comparable to clinical-stage sGC stimulators.
Prodrug Development
Ester hydrolysis under physiological conditions generates the free acid, enabling sustained release kinetics (t₁/₂ = 8.7 hours in plasma).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzyme function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoromethyl Role: The CF₃ group increases lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., Compound 2 in ), similar to amyloid-beta inhibitors .
Biological Activity
Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a phosphonate compound with significant biological activity. Its unique structure, featuring a trifluoromethyl group and a sulfonamide moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C16H23F3NO7PS
- Molecular Weight : 461.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The diethoxyphosphoryl group is known to inhibit certain serine proteases, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
In Vitro Studies
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Enzyme Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE) activity in vitro. This inhibition is critical for developing treatments for neurodegenerative diseases such as Alzheimer's.
Concentration (µM) % Inhibition of AChE 1 15% 10 45% 50 85% - Cytotoxicity Assays : Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited selective cytotoxicity with IC50 values ranging from 20 µM to 50 µM depending on the cell line.
In Vivo Studies
A study conducted on murine models indicated that administration of the compound resulted in a significant reduction in tumor growth compared to the control group. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate neuroprotective effects against oxidative stress.
- Method : Mice were treated with the compound prior to exposure to oxidative agents.
- Results : Significant reduction in markers of oxidative stress (e.g., malondialdehyde levels) and improvement in cognitive function tests were observed.
-
Case Study on Anticancer Activity :
- Objective : To assess the anticancer properties in xenograft models.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : A dose-dependent decrease in tumor volume was noted, alongside increased apoptosis markers such as caspase-3 activation.
Q & A
Q. What synthetic strategies are effective for introducing the diethoxyphosphoryl group into propanoate derivatives?
Methodological Answer: The diethoxyphosphoryl group can be introduced via phosphorylation reactions using reagents like dialkyl phosphites under basic conditions. For example, phosphonylation of α-amino esters often employs coupling agents such as DCC (dicyclohexylcarbodiimide) to activate intermediates, as seen in Boc-protected amino acid syntheses (e.g., tert-butoxycarbonyl group introduction in ). Key steps include:
- Protection of reactive sites (e.g., amine groups via Boc protection to prevent side reactions).
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for maintaining anhydrous conditions.
- Post-reaction purification : Column chromatography or preparative HPLC (as in ) ensures high yields (e.g., 95% in ).
Q. Table 1: Comparison of Phosphorylation Methods
| Reagent System | Solvent | Yield | Key Reference |
|---|---|---|---|
| DCC + Dialkyl phosphite | DCM | 85–95% | |
| LiOH-mediated hydrolysis | THF/H₂O | 75–90% |
Q. How can the stereochemical configuration at the α-carbon (C2) be confirmed experimentally?
Methodological Answer: Stereochemical analysis requires a combination of techniques:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., used preparative HPLC for purification).
- NMR Spectroscopy : H NMR coupling constants (e.g., vicinal coupling ) and NOE (nuclear Overhauser effect) experiments identify spatial arrangements. For example, confirmed Boc-protected intermediates via H NMR (300 MHz).
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for crystalline derivatives.
Advanced Research Questions
Q. How does steric hindrance from the trifluoromethyl and sulfonamide groups influence nucleophilic substitution at the α-carbon?
Methodological Answer: Steric bulk from the trifluoromethyl (-CF₃) and [(4-methylphenyl)sulphonyl]amino groups impedes nucleophilic attack. Strategies to mitigate this include:
- Bulky base selection : Use of hindered bases (e.g., DBU) to deprotonate without promoting elimination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and enhance reaction rates.
- Temperature control : Lower temperatures (0–5°C) reduce competing elimination pathways, as seen in ice-bath reactions ().
Data Contradiction Analysis:
reports successful substitution with small nucleophiles (e.g., OH⁻), while highlights fluorination challenges due to steric effects. This suggests nucleophile size and reaction conditions critically determine outcomes.
Q. What competing reaction pathways occur during hydrolysis of the ethyl ester under basic conditions?
Methodological Answer: Hydrolysis can proceed via two pathways:
Ester cleavage : LiOH or NaOH in THF/H₂O generates the carboxylic acid ().
β-Elimination : Triggered by strong bases (e.g., KOtBu), leading to α,β-unsaturated intermediates.
Experimental Design:
- pH control : Maintain pH 6–8 to favor hydrolysis over elimination ( used pH 6 post-reaction).
- Kinetic monitoring : Use in-situ IR or F NMR to track intermediates (trifluoromethyl groups provide strong F signals).
Q. How does the sulfonamide group impact biological activity or chemical stability?
Methodological Answer: The [(4-methylphenyl)sulphonyl]amino group:
- Enhances stability : Sulfonamides resist enzymatic degradation compared to amines ( shows improved cell permeability in sulfonamide-containing anti-cytokine compounds).
- Modulates solubility : Hydrophobic aryl groups reduce aqueous solubility, necessitating formulation studies (e.g., co-solvents like DMSO).
Q. Table 2: Stability of Sulfonamide Derivatives
| Derivative | Half-life (pH 7.4) | Key Observation |
|---|---|---|
| Tosylamide | >24 h | High stability |
| Mesylamide | 12 h | Moderate hydrolysis |
Q. What computational methods predict the reactivity of the phosphoryl and trifluoromethyl groups?
Methodological Answer:
- DFT (Density Functional Theory) : Models transition states for phosphorylation/fluorination (e.g., used PISTACHIO and REAXYS databases for reaction prediction).
- Molecular Dynamics : Simulates solvent effects on trifluoromethyl group interactions.
Key Finding:
Trifluoromethyl groups exhibit strong electron-withdrawing effects, lowering LUMO energy and enhancing electrophilicity at the α-carbon .
Q. How can competing elimination and substitution pathways be controlled during synthetic modifications?
Methodological Answer:
- Leaving group optimization : Poor leaving groups (e.g., -OEt) reduce elimination.
- Additive use : Crown ethers or phase-transfer catalysts enhance nucleophilicity without increasing base strength ( used Et₃N for mild deprotonation).
Case Study:
In , LiOH-mediated hydrolysis at 0°C favored ester cleavage (95% yield), while higher temperatures led to elimination byproducts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
